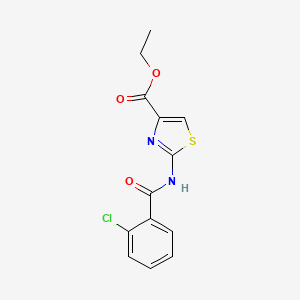

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGWEMNJJYQOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate has been investigated for its efficacy against various bacterial and fungal strains. Preliminary studies suggest moderate activity against certain pathogens, indicating its potential as an antimicrobial agent .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several strains of bacteria and fungi. The results indicated that modifications to the chlorobenzamide group could enhance the compound's effectiveness, leading to the development of more potent derivatives.

Anticancer Potential

The compound has also shown promise in anticancer research. Its structural components suggest interactions with specific biological targets that may influence cell proliferation and apoptosis pathways. This compound has been linked to potential mechanisms that induce cell death in cancer cells, particularly those with amplified centrosomes .

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit critical proteins involved in cancer cell survival. For instance, high-throughput screening identified compounds that inhibit HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancerous cells .

Synthetic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows researchers to create a wide array of analogs with tailored biological activities.

Synthetic Routes

The synthesis of this compound can be achieved through several methods involving the coupling of thiazole derivatives with chlorobenzamide precursors. These synthetic approaches have been optimized for yield and purity, making them suitable for scale-up in pharmaceutical applications .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OCH₃, -OH) modulate electronic properties and reaction pathways.

- High yields (e.g., 90% in ) are achievable with optimized conditions, such as refluxing ethanol for condensation reactions.

Electronic and Physicochemical Properties

Substituents critically affect molecular orbital energy gaps and solubility:

Key Observations :

Key Observations :

- The 2-chlorobenzamido group in the target compound may enhance AChE inhibition compared to hydroxyl or methoxy analogs due to stronger electron-withdrawing effects.

- Bulky substituents (e.g., isoindoline dione in ) improve target specificity but may reduce solubility.

Biological Activity

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The presence of the chlorobenzamide moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Biological Activities

-

Anticancer Properties

- This compound has been studied for its anticancer activity. Thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in human leukemia and colon cancer cell lines, with IC50 values indicating potent activity .

-

Induction of Pluripotency

- A related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, has been identified as a strong inducer of Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This suggests that this compound may also have implications in regenerative medicine and stem cell research .

- Antimicrobial Activity

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis. Research has shown that certain thiazoles can disrupt mitotic spindle formation, causing multipolarity and subsequent cell death .

- Inhibition of Key Enzymes : Thiazoles often act as enzyme inhibitors in cancer pathways. For instance, they may inhibit mitotic kinesins like HSET (KIFC1), which are essential for centrosome clustering in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Induction of Pluripotency

In a high-throughput screening study, this compound derivatives were evaluated for their ability to induce Oct3/4 expression in embryonic stem cells. Results indicated that certain derivatives significantly enhanced Oct3/4 levels, suggesting potential applications in stem cell therapy .

Case Study: Anticancer Efficacy

A series of thiazole derivatives were tested against various cancer cell lines. This compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via disruption of the mitochondrial membrane potential .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:

- Step 1 : Condensation of ethyl acetoacetate with thiourea and a substituted benzaldehyde under acidic conditions to form the thiazole ring .

- Step 2 : Amidation with 2-chlorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) using a base like triethylamine to introduce the chlorobenzamido group .

- Optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and employ column chromatography for purification. Yields >70% are achievable with strict stoichiometric ratios and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., thiazole protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 325.04 for CHClNOS) .

- HPLC : Monitors purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. What preliminary biological assays are recommended for screening activity?

- Antimicrobial Testing : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

- Data Collection : Use SHELX software for small-molecule refinement. Collect high-resolution (<1.0 Å) data using synchrotron sources .

- Key Parameters : Analyze bond angles (e.g., thiazole ring planarity) and hydrogen bonding (e.g., amido group interactions). Displacement parameters (<0.05 Å) ensure model accuracy .

Q. What strategies address contradictions in reported biological activity data?

- Assay Standardization : Compare protocols (e.g., cell line viability assays vs. enzymatic IC). For example, antiproliferative activity in MCF-7 cells may vary due to incubation time or serum content .

- Structural Analog Analysis : Test derivatives (e.g., replacing Cl with Br or modifying ester groups) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Libraries : Synthesize analogs with varying electron-withdrawing groups (e.g., -NO, -CF) on the benzamido moiety to assess electronic effects on activity .

- Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine to evaluate ring-specific interactions .

- Key Findings : Methoxy or methyl groups at the 4-position of the phenyl ring enhance solubility but reduce kinase affinity .

Q. What mechanistic insights can be gained from computational modeling?

- Docking Simulations : Use AutoDock Vina to predict binding to targets like COX-2 or EGFR. Focus on hydrogen bonds between the amido group and catalytic residues (e.g., Lys45 in EGFR) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields in amidation steps?

- Issue : Hydrolysis of the ethyl ester during reaction.

- Solution : Use anhydrous solvents (e.g., THF), lower reaction temperatures (0–5°C), and activate the carboxylic acid with CDI before coupling .

Q. What are best practices for resolving spectral overlaps in NMR?

- 2D NMR : Employ HSQC and HMBC to assign overlapping protons (e.g., distinguishing thiazole C4-H from aromatic protons) .

- Deuterated Solvents : Use DMSO-d to sharpen peaks for amido NH protons .

Q. How to validate biological activity in in vivo models?

- Pharmacokinetics : Assess oral bioavailability in rodents (e.g., C >1 µM for antitumor efficacy) .

- Toxicity Screening : Conduct acute toxicity tests (LD) and histopathological analysis to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.